(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a nitrile-functionalized acrylonitrile derivative featuring two heterocyclic moieties: a 1-methyl-1H-benzimidazole and a 5-(4-bromophenyl)furan. The furan ring at the 3-position of the acrylonitrile backbone is further substituted with a 4-bromophenyl group, introducing halogen-mediated reactivity and conjugation effects.
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O/c1-25-19-5-3-2-4-18(19)24-21(25)15(13-23)12-17-10-11-20(26-17)14-6-8-16(22)9-7-14/h2-12H,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHUXFLJHRWFRA-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antibacterial effects, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a furan ring, a benzimidazole moiety, and an acrylonitrile group, which are known to contribute to various biological activities.
1. Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. For instance, it has shown potent cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (human epidermoid carcinoma) | <10 | |
| Jurkat (human leukemia) | <15 | |
| U251 (human glioblastoma) | <20 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins, which are critical for cell survival.
2. Antibacterial Activity
In addition to its anticancer effects, the compound has been evaluated for antibacterial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria:
The antibacterial mechanism may involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against A431 cells revealed that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis markers, confirming that treatment with the compound led to increased levels of Annexin V-positive cells, indicative of early apoptosis.
Case Study 2: Antibacterial Testing
In a separate investigation focused on its antibacterial properties, the compound was tested against MRSA strains. Results indicated that it not only inhibited bacterial growth but also showed synergy when combined with standard antibiotics, suggesting potential for use in combination therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Scientific Research Applications
Structural Representation
The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition in several tested lines, indicating its potential as an anticancer agent.
Case Study: NCI Evaluation
A study conducted under NCI protocols demonstrated that the compound showed promising results with mean GI50 values indicating effective inhibition of tumor cell growth. The specific values are summarized below:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.53 | 45.00 |
Antimicrobial Properties
In addition to its anticancer activity, the compound has been investigated for antimicrobial activity . Preliminary tests showed effectiveness against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are exploring modifications to the existing structure to improve potency and selectivity against specific targets.
Synthesis Pathway Example
A synthetic pathway for creating derivatives involves modifying the furan or benzimidazole components to enhance pharmacological profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table compares the target compound with structurally related acrylonitrile-benzimidazole derivatives from the evidence:
Key Observations:
Benzimidazole Methylation : The 1-methyl group on the benzimidazole (target compound and ) increases steric bulk and electron-donating capacity compared to unmethylated analogs (e.g., ). This may enhance metabolic stability in biological systems.
Furan vs. Phenyl Substitution : The furan ring in the target compound and introduces oxygen-mediated polarity and extended π-conjugation compared to the direct 4-bromophenyl substitution in . This could influence binding interactions in catalysis or drug-receptor complexes.
Halogen Effects : Bromine in the target compound and analogs () may facilitate halogen bonding, a critical interaction in crystal packing and molecular recognition.
Spectral and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
